![molecular formula C11H13NO5 B186156 Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate CAS No. 133153-67-0](/img/structure/B186156.png)
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate
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Overview
Description
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate typically involves the nitration of ethyl 2-hydroxy-2-phenyl-propanoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the nitration process. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-hydroxy-3-nitro-2-phenyl-propanoic acid and ethanol.
Scientific Research Applications
Synthetic Applications
1.1 Asymmetric Synthesis
One of the notable applications of Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is in asymmetric synthesis. It has been employed as a substrate in the catalytic enantioselective Henry reaction, which is crucial for producing chiral molecules. In a study, the compound was used alongside nickel complexes to achieve high yields and enantioselectivities, demonstrating its effectiveness in synthesizing α-hydroxy nitro compounds .
Entry | Catalyst | Yield (%) | Enantioselectivity (%) |
---|---|---|---|
1 | Ni–L1 | 85 | 91 |
2 | Ni–L1 | 80 | 92 |
3 | Ni–L1 | 49 | 93 |
1.2 Reaction with α-Keto Esters
This compound has also been utilized in reactions involving α-keto esters, showcasing its versatility in forming complex organic structures. The compound's reactivity allows it to participate in various transformations, leading to the production of valuable intermediates for pharmaceuticals .
Medicinal Chemistry
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting that modifications to the nitro group could enhance efficacy against resistant strains .
2.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory agent .
Industrial Applications
3.1 Flavoring and Fragrance Industry
Due to its pleasant aroma profile, this compound is explored for use in the flavoring and fragrance industry. Its unique chemical structure contributes to desirable scent characteristics, making it suitable for incorporation into perfumes and food flavorings.
Case Studies
4.1 Catalytic Systems
In one notable study, a catalytic system was developed using this compound as a key component. The system demonstrated high efficiency in synthesizing chiral compounds with excellent yields and selectivity, indicating the compound's importance in modern synthetic methodologies .
4.2 Pharmaceutical Development
Another case study focused on the pharmaceutical applications of this compound, where researchers synthesized various derivatives to evaluate their biological activity against cancer cell lines. The results indicated promising anticancer properties, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenyl-propanoate: Lacks the nitro group, making it less reactive in reduction reactions.
Ethyl 3-nitro-2-phenyl-propanoate: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate: Contains an amino group instead of a nitro group, altering its chemical reactivity and potential biological activity.
Biological Activity
Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate, also known by its chemical identifier 133153-67-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. Its molecular formula is C11H13N1O4 with a molecular weight of 225.23 g/mol. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily arises from its ability to undergo various chemical transformations:
- Reduction : The nitro group can be reduced to an amino group, which may interact with various biological targets, including enzymes and receptors.
- Hydroxyl Group Interactions : The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity in biological systems .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds range from 50 to 200 μg/mL .
Table: Biological Activities of this compound Derivatives
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of ethyl 2-hydroxy-3-nitro derivatives demonstrated their potential in inhibiting the growth of various pathogenic bacteria. The results indicated that modifying the nitro group significantly influenced the antimicrobial potency, suggesting that further structural optimization could enhance efficacy .
Applications in Pharmaceutical Research
This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its derivatives are being explored for their therapeutic applications, particularly in developing new antimicrobial agents . The compound's ability to undergo reduction and substitution reactions makes it versatile for synthesizing more complex molecules with enhanced biological activities.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-nitro-2-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-10(13)11(14,8-12(15)16)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIJCRLPLANDTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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